6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one
Description
The compound 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one (CAS: 620550-77-8) is a benzofuran-3-one derivative with two key substituents (Figure 1):
- 2-position: A (Z,2E)-configured propenylidene moiety linked to a 2-methoxyphenyl group, contributing to conjugation and steric effects .
Its synthesis likely involves nucleophilic substitution (for the benzyloxy group) and condensation reactions (for the propenylidene moiety), similar to methods described in related compounds .
Properties
Molecular Formula |
C25H18Cl2O4 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H18Cl2O4/c1-29-22-7-3-2-5-17(22)6-4-8-23-25(28)19-11-10-18(14-24(19)31-23)30-15-16-9-12-20(26)21(27)13-16/h2-14H,15H2,1H3/b6-4+,23-8- |
InChI Key |
BWNZDHPRIFCSSF-YUMLRZHGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dichlorobenzyl Group: This step often involves nucleophilic substitution reactions.
Formation of the Propenylidene Group: This can be achieved through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the propenylidene group to an alkane.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of benzofuran derivatives. For example, derivatives of 3-benzofurancarboxylic acids have shown significant activity against various strains of bacteria and fungi. In one study, halogenated derivatives demonstrated antimicrobial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL . Given the structural similarity, it is plausible that 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one may exhibit comparable antimicrobial activity.
Cytotoxicity Studies
Cytotoxic evaluations are crucial for assessing the therapeutic potential of new compounds. Preliminary studies on related benzofuran derivatives have indicated varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives were screened for their ability to inhibit cell proliferation in cancerous cells while sparing healthy cells . The compound could be subjected to similar cytotoxicity assays to ascertain its efficacy as a potential anti-cancer agent.
Therapeutic Applications
The unique structural features of This compound suggest several possible therapeutic applications:
- Anticancer Agent : Due to its potential cytotoxic properties, this compound could be explored as a candidate for cancer therapy.
- Antimicrobial Agent : Its possible antibacterial and antifungal activities make it a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
- Anti-inflammatory Properties : Many benzofuran derivatives exhibit anti-inflammatory effects; thus, this compound may also be investigated for its ability to modulate inflammatory pathways.
Case Studies and Research Findings
To substantiate the claims regarding the applications of this compound, several case studies can be referenced:
- A study on benzofuran derivatives highlighted their potential as anti-cancer agents through mechanisms involving apoptosis induction in cancer cells .
- Another research effort focused on the synthesis and biological evaluation of various benzofuran derivatives found promising antimicrobial activities against clinical strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Lipophilicity: The 3,4-dichlorobenzyloxy group in the target compound likely increases logP compared to 3-methylbut-2-enoxy () or pyridin-4-ylmethylene () analogs.
- Solubility: The 2-methoxyphenyl group in the target compound may improve aqueous solubility relative to purely hydrophobic substituents (e.g., 3-methylbut-2-enoxy).
Crystallographic and Hydrogen-Bonding Patterns
- If crystallized, its packing may resemble related benzofuran-3-ones, with hydrogen bonds involving the carbonyl oxygen or methoxy groups .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran core, which is known for its diverse biological activities.
- A (Z,2E)-3-(2-methoxyphenyl)-2-propenylidene substituent, contributing to its potential as a pharmacological agent.
- A 3,4-dichlorobenzyl ether group that may enhance its lipophilicity and bioavailability.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Table 1: Biological Activities of Benzofuran Derivatives
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Anti-inflammatory | COX inhibition |
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests it may inhibit viral replication. In silico studies have demonstrated that benzofuran derivatives can bind effectively to the HCV NS5B polymerase enzyme, which is essential for hepatitis C virus replication. Molecular docking studies revealed strong binding affinities, indicating potential as an antiviral agent .
Anti-inflammatory Effects
Benzofuran derivatives also show promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This mechanism is particularly relevant in the development of analgesic drugs .
Study on CDK Inhibition
A study focused on the synthesis and evaluation of benzofuran derivatives highlighted their ability to inhibit CDKs 1 and 2 more effectively than flavopiridol, a well-known CDK inhibitor. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .
Evaluation Against HCV
In another study, various benzofuran derivatives were screened against the HCV NS5B enzyme using molecular docking techniques. Compounds demonstrated varying degrees of binding affinity, with some exhibiting better scores than established antiviral drugs like Nesbuvir. This reinforces the compound's potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
